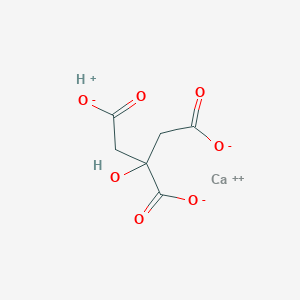

柠檬酸,钙盐

描述

Citric acid, a key intermediate in metabolism, is known for its ability to form complexes with minerals such as calcium. The calcium salt of citric acid is of particular interest due to its various applications in biological and industrial processes. The interaction between citric acid and calcium ions can influence the nucleation and formation of calcium carbonate, a process that is significant in both biological systems and industrial applications .

Synthesis Analysis

The synthesis of compounds involving citric acid and calcium can be influenced by the presence of citric acid itself. For instance, the synthesis of CaAl4O7 was successfully achieved using the citric acid precursor method. The study demonstrated that the pH of the starting solutions and the molar ratio of citric acid to total metal cations are critical factors. A higher molar ratio of citric acid to metal cations favored the formation of CaAl4O7, indicating that citric acid plays a role in the synthesis of calcium-containing compounds .

Molecular Structure Analysis

Citric acid's ability to form complexes with calcium can be attributed to its molecular structure, which contains multiple carboxyl groups capable of binding metal ions. This property is utilized in the synthesis of various compounds where citric acid acts as a chelating agent, influencing the molecular structure and stability of the resulting compounds .

Chemical Reactions Analysis

The interaction of citric acid with calcium ions can significantly affect chemical reactions, such as the nucleation of calcium carbonate. The presence of citric acid increases the induction time for calcium carbonate nucleation, suggesting that it can stabilize the solution and delay the formation of solid precipitates. This effect is concentration-dependent and varies with different additives . Additionally, citric acid is involved in metabolic reactions, as seen in the synthesis of citric acid from acetate, adenosine triphosphate, and oxalacetate by enzymes in pigeon liver, which requires divalent metal ions like magnesium or manganese as cofactors .

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium salts of citric acid are influenced by the presence of citric acid in the reaction environment. For example, the induction time for calcium carbonate nucleation is increased by citric acid, which suggests changes in the physical properties such as solubility and stability of the solution. The interfacial energy of the system is also affected, with citric acid causing a notable increase at certain concentrations . The synthesis of CaAl4O7 via the citric acid precursor method further illustrates the impact of citric acid on the thermal properties and crystallization behavior of calcium-containing compounds .

科学研究应用

牙科脱矿柠檬酸,特别是它与羟基磷灰石的相互作用,在牙科中起着至关重要的作用。它可以有效地脱矿牙根表面,用于牙周再生,也可以用于蚀刻和调理牙釉质或牙本质,用于粘接修复树脂。这一过程涉及与羟基磷灰石的离子交换和在较高酸浓度下柠檬酸钙的沉淀 (Misra,1996 年)。

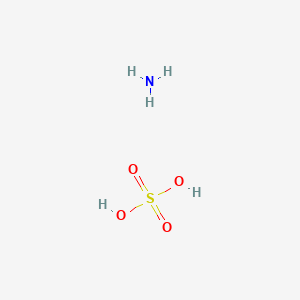

生产和回收柠檬酸是通过形成柠檬酸钙(一种不溶性沉淀)从柑橘类果汁中提取的。然后可以将这种柠檬酸钙转化回柠檬酸,用于食品和饮料、制药和其他行业。转化过程通常涉及向柠檬酸钙中加入硫酸 (Najafpour,2015 年)。

环保转化方法一项研究表明,使用压缩 CO2 将柠檬酸钙转化为柠檬酸和 CaCO3 是一种环保且有效的方法。该过程的特点是柠檬酸的分离简单,并且可以作为发酵生产柠檬酸的下游处理的替代途径 (Ye 等人,2021 年)。

对石膏建筑灰浆的影响柠檬酸影响石膏建筑灰浆的凝结抑制和机械性能。它作为缓凝剂添加剂,延长了石膏粘合剂的可加工性和凝结时间,并影响石膏微观结构 (Lanzón & García-Ruíz,2012 年)。

食品工业应用柠檬酸改性淀粉是通过用柠檬酸处理淀粉而获得的,用于食品工业。这种改性影响了淀粉的各种特性,如溶解性、溶胀能力和成膜特性,使其适用于食品行业中的特定应用 (Zhang 等人,2023 年)。

碳酸钙的成核柠檬酸的存在影响碳酸钙成核的诱导时间。已经发现,它可以显着增加诱导时间并影响成核过程中的界面能,这对于理解碳酸钙在各种环境和工业环境中的形成至关重要 (Westin & Rasmuson,2005 年)。

果汁中的检测柠檬酸的同位素比用于区分果汁中的天然来源和合成来源。这种区分对于食品行业的质量控制和认证至关重要 (Jamin 等人,2005 年)。

安全和危害

未来方向

The citrate industry has a wide range of applications in food, pharmaceutical, and other fields. Particles with good powder characteristics and functionalization are becoming one of the primary directions in the evolution of citrate into the high-end market . The future development of citrate crystals is anticipated, and it is suggested that the combination of basic research and application research should be strengthened to explore the new application field of citrate crystals .

属性

IUPAC Name |

calcium;3-carboxy-3-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKGDYCESFRMAP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601011292 | |

| Record name | Citric acid, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601011292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] | |

| Record name | Tricalcium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7518 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/, Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/, 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Citric acid, calcium salt | |

CAS RN |

7693-13-2, 1185-56-4 | |

| Record name | Calcium citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, calcium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citric acid, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601011292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citric acid, calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM MONOCITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCD9FA9PLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/243 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

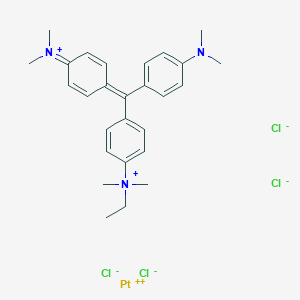

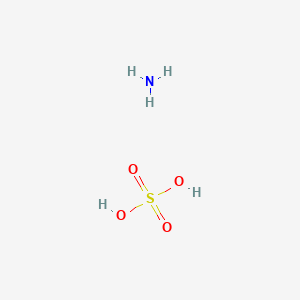

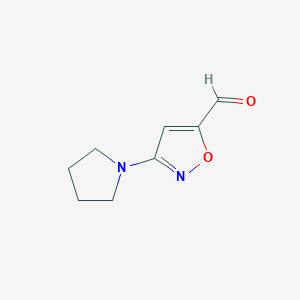

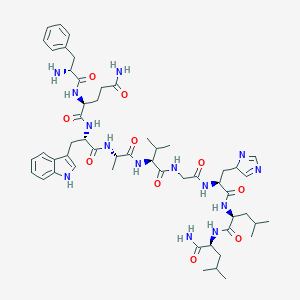

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)